molecular formula C6H4Cl2O4S2 B178945 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 126910-68-7

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B178945
CAS RN: 126910-68-7
M. Wt: 275.1 g/mol
InChI Key: GDKPWFMFFKPATJ-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound that falls under the category of organosulfur compounds . Specifically, it is a thiophene compound, a class that includes various biologically active compounds and that is significant in the field of pharmaceuticals .


Molecular Structure Analysis

The molecular formula of “Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is C6H4Cl2O4S2 . The InChI code is 1S/C6H5Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2,13H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 276.14 . The compound should be stored in a refrigerator .

Scientific Research Applications

Environmental Epigenetics and Genome Flexibility

Research indicates that DNA methylation and demethylation are crucial for genome programming and reprogramming, with environmental factors inducing epigenetic responses. These responses mediate organismal reactions to environmental changes, potentially leading to genetic dysfunction and various pathologies. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate could play a role in synthesizing compounds involved in studying DNA methylation patterns affected by environmental exposures (Efimova et al., 2020).

Synthesis of Thiophenes

Thiophene derivatives, with their wide range of applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis, highlight the importance of developing novel synthetic approaches. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate could serve as a precursor or intermediate in the synthesis of thiophene derivatives with significant bioactivities and applications in various fields (Xuan, 2020).

Epigenetic Therapy and Chemoprevention

Understanding the molecular mechanisms underlying environmentally induced alterations in DNA hydroxymethylation patterns can lead to new approaches in epigenetic therapy and chemoprevention. Compounds synthesized from Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate could be instrumental in this research area, especially in mitigating environmentally induced epigenetic toxicity (Efimova et al., 2020).

Advanced Material Synthesis

The creation of advanced materials, especially those requiring specific electronic properties, can benefit from the use of thiophene derivatives. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate may serve as a key intermediate in the synthesis of materials used in electronics, dye sensitized solar cells, and other high-tech applications, demonstrating the compound's versatility beyond traditional chemical syntheses (Xuan, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statement is P261 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPWFMFFKPATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446562
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

CAS RN

126910-68-7, 158439-31-7
Record name Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126910-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester
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